

Cross-Validation of TDRL-551's Anti-Tumor Activity: A Comparative Guide

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Compound of Interest

Compound Name: TDRL-551

Cat. No.: B15586761

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of **TDRL-551**, a novel small molecule inhibitor of Replication Protein A (RPA), against other DNA Damage Response (DDR) inhibitors. The information is supported by experimental data to assist in the evaluation of its therapeutic potential.

Executive Summary

TDRL-551 is a potent inhibitor of the RPA-DNA interaction, a critical process in DNA replication and repair.^[1] By targeting RPA, **TDRL-551** has demonstrated significant single-agent anti-cancer activity and the ability to sensitize cancer cells to platinum-based chemotherapy.^[1] This guide presents a comparative analysis of **TDRL-551**'s in vitro and in vivo efficacy against its predecessor, TDRL-505, and other established DDR inhibitors, providing a comprehensive overview for researchers in the field of oncology drug development.

Comparative In Vitro Anti-Tumor Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **TDRL-551** and comparator compounds in various cancer cell lines. Lower IC50 values indicate greater potency.

Compound	Target	Cancer Type	Cell Line	IC50 (µM)
TDRL-551	RPA	Epithelial Ovarian Cancer	A2780	25[1]
TDRL-505	RPA	Epithelial Ovarian Cancer	A2780	55[1]
Olaparib	PARP	Breast Cancer	MDA-MB-231	0.99 ± 0.03
Ceralasertib	ATR	Various	Multiple	Not specified
Etoposide	Topoisomerase II	Various	Multiple	Not specified

Note: **TDRL-551** has also shown similar single-agent activity in SKOV3, OVCA429 (Epithelial Ovarian Cancer), and H460 (Non-Small Cell Lung Cancer) cell lines, though specific IC50 values were not detailed in the reviewed literature.[1]

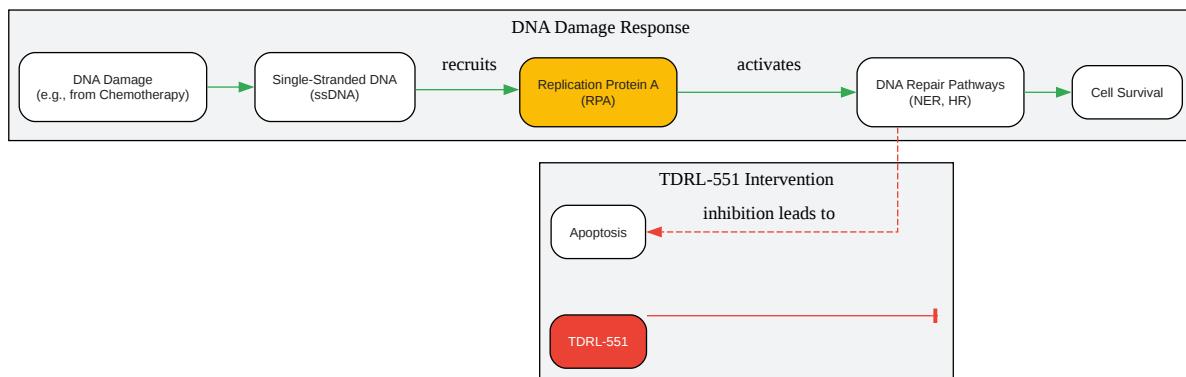
Comparative In Vivo Anti-Tumor Activity

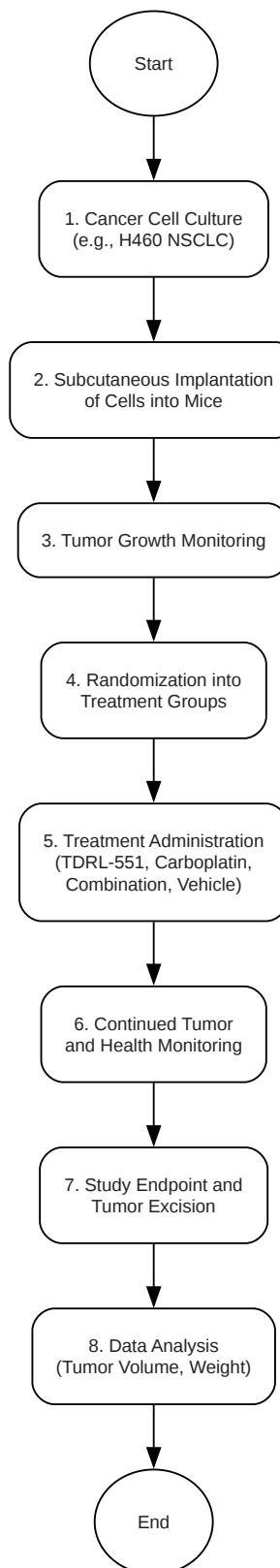
In vivo studies using a Non-Small Cell Lung Cancer (NSCLC) xenograft model (H460 cells) have demonstrated the anti-tumor efficacy of **TDRL-551** both as a single agent and in combination with carboplatin.

Treatment Group	Dosing	Tumor Growth Inhibition	Key Findings
TDRL-551 Monotherapy	Up to 200 mg/kg (intraperitoneal)	Similar to Carboplatin	Demonstrates single-agent anti-cancer activity in vivo.[1]
TDRL-551 + Carboplatin	Not specified	Slowest tumor growth	TDRL-551 sensitizes NSCLC tumors to platinum-based therapy.[1]
Carboplatin Monotherapy	Not specified	Similar to TDRL-551	Standard of care for comparison.[1]
Untreated Control	Vehicle	-	Baseline tumor growth.[1]

Mechanism of Action and Signaling Pathway

TDRL-551 functions by directly binding to Replication Protein A (RPA), thereby inhibiting its interaction with single-stranded DNA (ssDNA).[1] This disruption of the RPA-ssDNA interaction is crucial as RPA plays a vital role in multiple DNA repair pathways, including Nucleotide Excision Repair (NER) and Homologous Recombination (HR), as well as in DNA replication and damage checkpoint activation.[1] By inhibiting RPA, **TDRL-551** compromises the cancer cell's ability to repair DNA damage induced by chemotherapeutic agents like platinum-based drugs, leading to increased cell death.



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References

- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
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